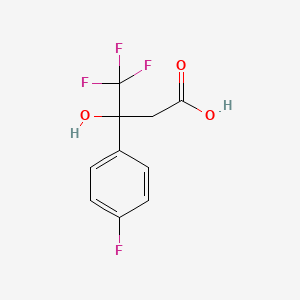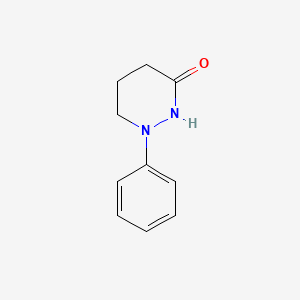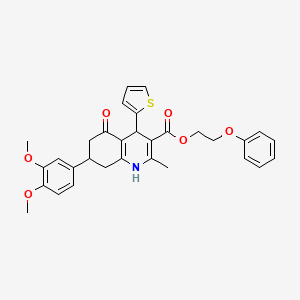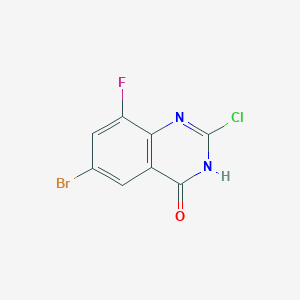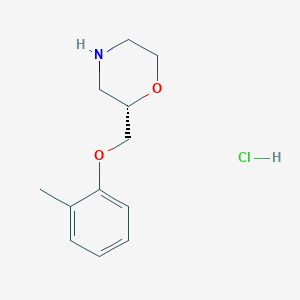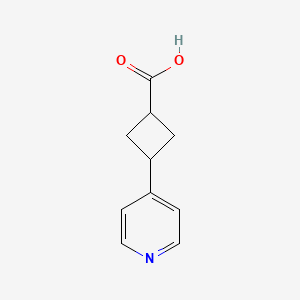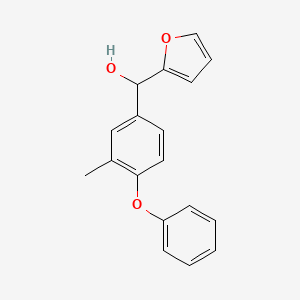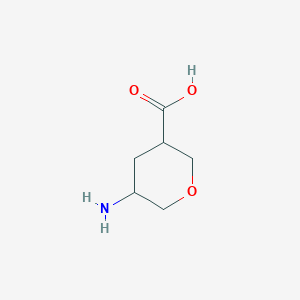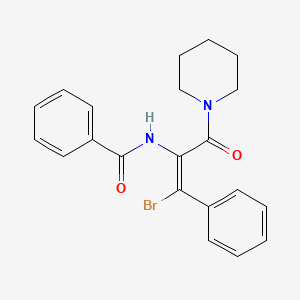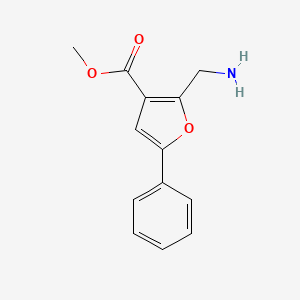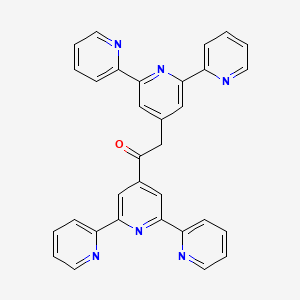
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone is a complex organic compound featuring multiple pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Rings: The initial step involves the synthesis of pyridine rings through a series of condensation reactions.
Coupling Reactions: The pyridine rings are then coupled using a suitable coupling agent, such as palladium catalysts, under controlled conditions.
Final Assembly: The final step involves the assembly of the coupled pyridine rings into the desired ethanone structure through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives.
Applications De Recherche Scientifique
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as DNA and proteins.
Pathways Involved: The binding to metal ions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’6’,2’'-Terpyridine: A tridentate ligand with similar coordination properties.
1,10-Phenanthroline: Another ligand used in coordination chemistry with comparable binding affinities.
Uniqueness
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone is unique due to its multi-pyridine structure, which provides enhanced binding capabilities and versatility in forming complex structures. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
802910-28-7 |
|---|---|
Formule moléculaire |
C32H22N6O |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C32H22N6O/c39-32(23-20-30(26-11-3-7-15-35-26)38-31(21-23)27-12-4-8-16-36-27)19-22-17-28(24-9-1-5-13-33-24)37-29(18-22)25-10-2-6-14-34-25/h1-18,20-21H,19H2 |
Clé InChI |
OTHWHWITXUGRNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CC(=O)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



